molecular formula C48H95NO5 B11930711 7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate

7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate

Cat. No.: B11930711
M. Wt: 766.3 g/mol
InChI Key: OFBLVVLBBQDFEP-UHFFFAOYSA-N
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Description

7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate is a complex organic compound characterized by its long aliphatic chains and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to esterification and amidation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and amidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester or amine groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate has diverse applications in scientific research:

    Chemistry: It is used as a model compound for studying esterification and amidation reactions.

    Biology: The compound can be utilized in cell membrane studies due to its amphiphilic nature.

    Industry: It can be used in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate
  • This compound

Uniqueness

Compared to other similar compounds, this compound is unique due to its specific structural configuration, which imparts distinct physicochemical properties. These properties make it particularly suitable for applications requiring amphiphilic molecules with long aliphatic chains.

Properties

Molecular Formula

C48H95NO5

Molecular Weight

766.3 g/mol

IUPAC Name

7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate

InChI

InChI=1S/C48H95NO5/c1-5-9-13-17-21-29-37-45(35-27-15-11-7-3)47(51)53-43-33-25-19-23-31-39-49(41-42-50)40-32-24-20-26-34-44-54-48(52)46(36-28-16-12-8-4)38-30-22-18-14-10-6-2/h45-46,50H,5-44H2,1-4H3

InChI Key

OFBLVVLBBQDFEP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCCN(CCCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCO

Origin of Product

United States

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